molecular formula C16H16N8S B2662375 N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine CAS No. 2320176-95-0

N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine

カタログ番号: B2662375
CAS番号: 2320176-95-0
分子量: 352.42
InChIキー: OOQYMYQMHLFTIB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine is a heterocyclic compound featuring a fused triazolopyridazine core linked to a thiazolopyridine moiety via an azetidine bridge. The triazolopyridazine scaffold is known for its bioactivity in kinase inhibition and CNS targeting, while the thiazolopyridine group enhances metabolic stability and binding affinity .

特性

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-[1,3]thiazolo[4,5-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8S/c1-10-19-20-14-3-4-15(21-24(10)14)23-8-11(9-23)22(2)16-18-12-7-17-6-5-13(12)25-16/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQYMYQMHLFTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC5=C(S4)C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .

化学反応の分析

Types of Reactions

N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

科学的研究の応用

作用機序

The mechanism of action of N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine involves its interaction with specific molecular targets:

類似化合物との比較

Triazolopyridazine Derivatives

Compounds sharing the [1,2,4]triazolo[4,3-b]pyridazine core but differing in substituents include:

N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (3)

  • Substituent: 4-chlorophenethylamine
  • Yield: High (exact % unspecified)
  • Key Data: Optimized for solubility via polar phenethyl group .

6-Methyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (9)

  • Substituent: Pyridyl ethylamine
  • Yield: 72%
  • Melting Point: 223–227°C
  • NMR: δ 2.40 (s, 3H, CH3), 3.19 (t, 2H, CH2) .

6-Ethyl-N-(2-(thiophen-2-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (22)

  • Substituent: Thiophene ethylamine
  • Key Feature: Enhanced lipophilicity for blood-brain barrier penetration .

Azetidine-Containing Analogues

Few azetidine-linked triazolopyridazines are reported in the provided evidence. However, the synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () demonstrates the feasibility of coupling azetidine-like amines (e.g., cyclopropylamine) with heterocyclic iodides. This compound achieved a 17.9% yield, with a melting point of 104–107°C and HRMS m/z 215 [M+H]+ .

Functional and Pharmacological Comparisons

Physicochemical Properties

Compound Core Structure Substituent Melting Point (°C) Yield (%) LogP* (Predicted)
Target Compound Triazolopyridazine + Thiazolopyridine Azetidine bridge N/A N/A 2.1–3.5
3 () Triazolopyridazine 4-Chlorophenethyl N/A High 3.8
9 () Triazolopyridazine Pyridyl ethyl 223–227 72 2.5
22 () Triazolopyridazine Thiophene ethyl N/A N/A 3.2
N-Cyclopropyl analog () Pyrazole Cyclopropylamine 104–107 17.9 1.9

*LogP estimated using fragment-based methods.

Bioactivity Insights

While biological data for the target compound are unavailable, related triazolopyridazines exhibit:

  • Kinase inhibition (e.g., JAK2, ALK) due to ATP-binding site interactions.
  • Improved CNS penetration in analogs with lipophilic substituents (e.g., thiophene in 22 ) .
    The thiazolopyridine group in the target compound may enhance binding to hydrophobic pockets in kinases compared to pyridyl or chlorophenyl groups in simpler analogs.

Key Research Findings and Limitations

Synthetic Challenges: The azetidine-thiazolopyridine linkage in the target compound is unprecedented in the provided evidence, suggesting novel synthetic routes are needed.

Structural Advantages : The azetidine bridge likely reduces metabolic degradation compared to flexible alkyl chains in compounds like 9 or 22 .

Data Gaps: No direct biological or crystallographic data exist for the target compound, limiting mechanistic comparisons.

生物活性

N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profile, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique arrangement of triazole and thiazole moieties that contribute to its biological activity. The molecular formula is C15H16N6SC_{15}H_{16}N_6S with a molecular weight of approximately 316.39 g/mol. The structure can be represented as follows:

\text{N methyl 1 3 methyl 1 2 4 triazolo 4 3 b pyridazin 6 yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine}

Anticancer Activity

Research indicates that compounds containing triazole and thiazole rings exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study reported that certain triazole derivatives demonstrated IC50 values in the micromolar range against human breast cancer (MCF-7) cells, suggesting strong cytotoxic effects .

CompoundCell LineIC50 (μM)
Triazole derivative AMCF-76.2
Triazole derivative BT47D27.3
Thiazole derivative CHCT-11643.4

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Triazole derivatives have been reported to possess antibacterial and antifungal activities against a range of pathogens. For example, studies have demonstrated that certain triazoles exhibit activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with triazole moieties often act as enzyme inhibitors in various pathways critical for cancer cell survival.
  • DNA Intercalation : The planar structure allows for intercalation between DNA bases, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells leading to apoptosis.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a related triazole compound on colon cancer cells (HCT-116). The compound was found to significantly reduce cell viability at concentrations above 10 μM after 48 hours of treatment . This study highlights the potential for further development into therapeutic agents for colorectal cancer.

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, a series of synthesized thiazole-triazole hybrids were tested against fungal pathogens like Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 12 μg/mL for one derivative, showcasing its potential as an antifungal agent .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。